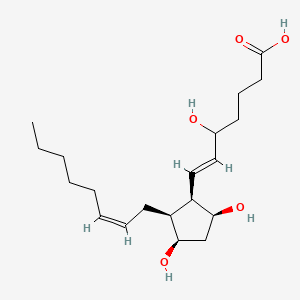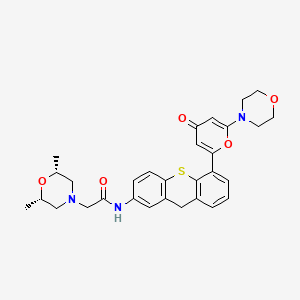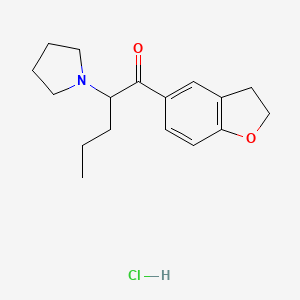
Cy7-NHS ester tetrafluoroborate
Übersicht
Beschreibung
Cy7-NHS ester, also known as Cy7 monofunctional N-hydroxysuccinimide ester, is a near-infrared fluorescent and soluble sulfonated cyanine dye . It has a molecular weight of 828 Da and is soluble in DMSO . It is ready for conjugation to proteins and acts as a donor of Cy7 .
Synthesis Analysis
The synthesis of Cy7-NHS ester involves the activation of the carboxyl group in the Cy7 molecule by NHS (N-hydroxysuccinimide) to form an NHS ester . This activated ester can then react with primary amines (such as those found on proteins, antibodies, and peptides) to form a stable amide bond, thereby labeling the biomolecule with the Cy7 molecule .Molecular Structure Analysis
The structure of Cyanine7 features a rigidized design of the central polymethine chain . This molecular reinforcement allows to increase quantum yield by 20% compared with the parent structure, increasing fluorescence brightness .Chemical Reactions Analysis
The primary chemical reaction involving Cy7-NHS ester is its reaction with primary amines to form a stable amide bond . This reaction is widely used to allow amide formation under milder conditions without base or coupling reagent .Physical And Chemical Properties Analysis
Cy7-NHS ester is a near-infrared fluorescent and soluble sulfonated cyanine dye . It has an emission maximum at 767nm, an absorption maximum at 743nm, and its ε743=200,000 cm-1M-1 . Compared with Cy5.5, Cy7 has fewer sulfonate groups and an extra methine group that contributes to hydrophobicity .Wissenschaftliche Forschungsanwendungen
Fluorescence Imaging and Bioimaging Applications
Cyanine dyes, including Cy7, have garnered significant attention in the field of bioimaging due to their unique properties, particularly their attractive near-infrared (NIR) photophysical characteristics . Here’s how Cy7-NHS ester tetrafluoroborate contributes to fluorescence imaging:
- Fluorescent Nanoparticles : Cy7-NHS ester tetrafluoroborate can be incorporated into silica nanoparticles (SNPs) to create cyanine-dye-doped fluorescent SNPs (CSNPs). These CSNPs exhibit stable fluorescence properties and minimal interactions with biological entities, making them suitable for biomedical research .
- In Vitro Imaging : CSNPs show negligible cytotoxicity and efficient cellular uptake, enabling long-term tracking and imaging within cells .
- In Vivo Imaging : In mice, CSNPs demonstrate single-switching imaging capabilities and linear signal enhancement within subcutaneous tissue environments .
Near-Infrared Imaging in Small Animal Research
Cy7-NHS ester tetrafluoroborate is valuable for small animal imaging:
Son, T., Kim, M., Choi, M., Nam, S. H., Yoo, A., Lee, H., Han, E. H., Hong, K. S., & Park, H. S. (2024). Advancing fluorescence imaging: enhanced control of cyanine dye-doped silica nanoparticles. Journal of Nanobiotechnology, 22, 347. Link
Wirkmechanismus
Target of Action
Cy7-NHS Ester Tetrafluoroborate, also known as (2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate, is a type of heptamethine cyanine dye (Cy7) that has been widely used in biological applications due to its unique structure and attractive near-infrared (NIR) photophysical properties . The primary targets of this compound are biological macromolecules that contain free amino groups, such as proteins, antibodies, and peptides .
Mode of Action
The Cy7-NHS Ester Tetrafluoroborate compound works by activating the carboxyl group in the Cy7 molecule, allowing it to react with the amino groups (primary or secondary) on the target biological macromolecules to form a stable amide bond . This reaction effectively labels the biological macromolecules with the Cy7 molecule .
Biochemical Pathways
It’s known that the compound is used to label biological macromolecules, which can then be detected using near-infrared fluorescence imaging . This suggests that the compound could potentially affect any biochemical pathway involving the labeled macromolecules.
Pharmacokinetics
It’s known that the compound is water-soluble , which could potentially influence its bioavailability and distribution within the body.
Result of Action
The primary result of the action of Cy7-NHS Ester Tetrafluoroborate is the labeling of biological macromolecules with the Cy7 molecule . This allows for the detection of these macromolecules using near-infrared fluorescence imaging . The compound has been used in research for in vivo imaging due to the minimal scattering and absorption of near-IR photons by cellular tissue .
Action Environment
The action, efficacy, and stability of Cy7-NHS Ester Tetrafluoroborate can be influenced by various environmental factors. For instance, the compound is sensitive to light and should be stored in a dry environment at -20°C
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[(2E)-3,3-dimethyl-2-[(2E)-2-[3-[(E)-2-(1,3,3-trimethylindol-1-ium-2-yl)ethenyl]cyclohex-2-en-1-ylidene]ethylidene]indol-1-yl]hexanoate;tetrafluoroborate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C41H48N3O4.BF4/c1-40(2)31-16-8-10-18-33(31)42(5)35(40)23-21-29-14-13-15-30(28-29)22-24-36-41(3,4)32-17-9-11-19-34(32)43(36)27-12-6-7-20-39(47)48-44-37(45)25-26-38(44)46;2-1(3,4)5/h8-11,16-19,21-24,28H,6-7,12-15,20,25-27H2,1-5H3;/q+1;-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MNKUQMKZCXWMOK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1C=CC3=CC(=CC=C4C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)CCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[B-](F)(F)(F)F.CC1(C2=CC=CC=C2[N+](=C1/C=C/C3=C/C(=C/C=C/4\C(C5=CC=CC=C5N4CCCCCC(=O)ON6C(=O)CCC6=O)(C)C)/CCC3)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C41H48BF4N3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
733.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



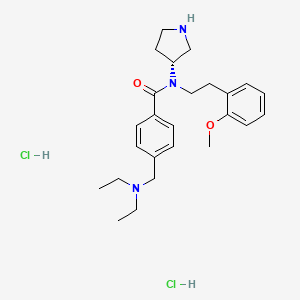
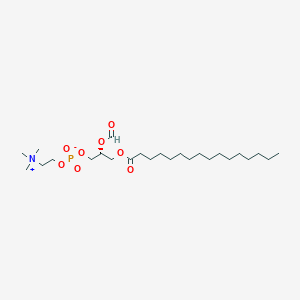
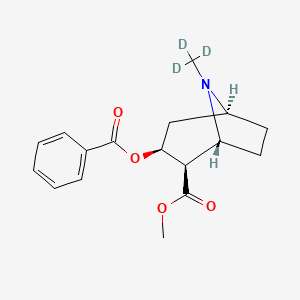
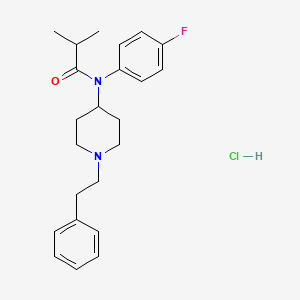
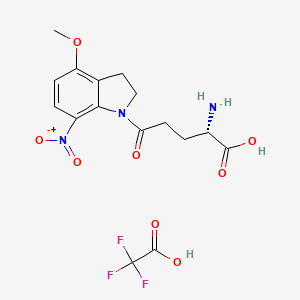
![1-(Benzo[d][1,3]dioxol-5-yl)-2-(tert-butylamino)propan-1-one,monohydrochloride](/img/structure/B3026403.png)
